Azulene-1-carbohydrazide

Description

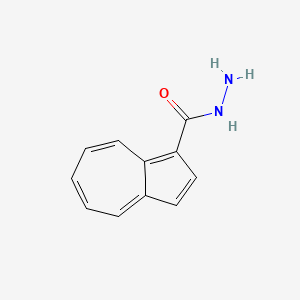

Azulene-1-carbohydrazide is a heterocyclic organic compound derived from azulene, a non-benzenoid aromatic hydrocarbon characterized by a fused bicyclic structure of cyclopentadienyl and cycloheptatrienyl rings. The carbohydrazide functional group (-CONHNH₂) at the 1-position of azulene imparts unique chemical reactivity and biological activity, making it a promising scaffold in medicinal chemistry. Derivatives of this compound, such as N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-7-(propan-2-yl)this compound, have demonstrated selective cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range .

Properties

CAS No. |

6781-37-9 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

azulene-1-carbohydrazide |

InChI |

InChI=1S/C11H10N2O/c12-13-11(14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,12H2,(H,13,14) |

InChI Key |

SPAJMVRVTLHNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azulene-1-carbohydrazide typically involves the reaction of azulene-1-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Azulene-1-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azulenic acids or ketones.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the 1- and 3-positions of the azulene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Azulenic acids or ketones.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated azulene derivatives.

Scientific Research Applications

Azulene-1-carbohydrazide has found applications in various scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials with unique electronic properties.

Biology: The compound’s derivatives have shown potential as anti-inflammatory and anticancer agents.

Industry: Azulene compounds are used in the development of organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of azulene-1-carbohydrazide and its derivatives involves interactions with various biological pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . Additionally, some derivatives may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Azulene Derivatives

Azulene-1-carbohydrazide shares structural similarities with other azulene-based compounds, but its functional groups and biological profiles differ significantly. Below is a comparative analysis:

Azulene-1-carbaldehyde

- Structural Differences : Replaces the carbohydrazide group (-CONHNH₂) with an aldehyde (-CHO) at the 1-position.

- Biological Activity: Primarily used in chemical synthesis rather than direct therapeutic applications. Limited evidence of anticancer activity compared to carbohydrazide derivatives.

- Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and causes serious eye irritation (H319) .

- Applications : Serves as a precursor for synthesizing azulene-based Schiff bases and coordination complexes .

Azulene-1-carboxamide Derivatives

- Structural Differences : Substitutes the carbohydrazide group with a carboxamide (-CONH₂). Examples include 3-methyl-7-(propan-2-yl)-N-propylazulene-1-carboxamide .

- Biological Activity : Exhibits moderate anticancer activity but lower potency than carbohydrazide derivatives. For instance, IC₅₀ values for carboxamides are typically 2–3 times higher than those of carbohydrazides in breast cancer cell lines .

- Stability : Carboxamides show enhanced hydrolytic stability compared to carbohydrazides, which may undergo hydrolysis under physiological conditions .

Azulene Sulfonates and Carboranes

- Structural Differences : Incorporate sulfonate (-SO₃⁻) or carborane (boron-rich clusters) groups.

- Biological Activity : Azulene-1-sulfonates act as thromboxane A₂ receptor antagonists, offering cardiovascular applications, while carborane-azulene hybrids are explored as boron neutron capture therapy (BNCT) agents .

- Toxicity : Sulfonates exhibit lower acute toxicity (oral LD₅₀ > 500 mg/kg in rodents) compared to carbohydrazides, which require careful dose optimization .

Comparative Data Table

Key Research Findings

Anticancer Potency : this compound derivatives exhibit superior cytotoxicity compared to carboxamides and sulfonates, likely due to enhanced hydrogen-bonding interactions with cellular targets .

Toxicity Trade-offs : While carbohydrazides show promising activity, their higher reactivity necessitates structural modifications to reduce off-target effects. Carboxamides offer a safer but less potent alternative .

Synthetic Versatility : Azulene-1-carbaldehyde’s aldehyde group enables facile synthesis of imine-linked conjugates, though its toxicity limits direct therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.